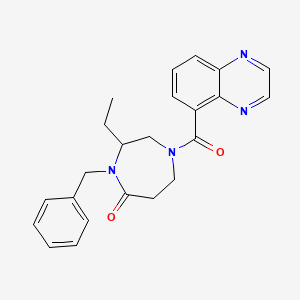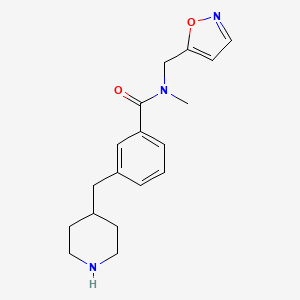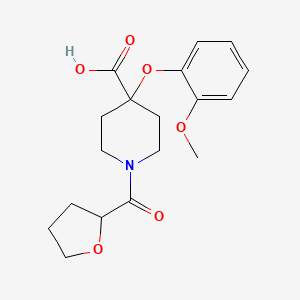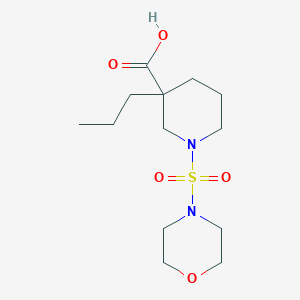
4-benzyl-3-ethyl-1-(quinoxalin-5-ylcarbonyl)-1,4-diazepan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyl-3-ethyl-1-(quinoxalin-5-ylcarbonyl)-1,4-diazepan-5-one, also known as QNZ-46, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. It has been shown to have promising anti-cancer properties, particularly in regards to its ability to inhibit the NF-κB pathway, which plays a critical role in cancer cell growth and survival.
Wirkmechanismus
4-benzyl-3-ethyl-1-(quinoxalin-5-ylcarbonyl)-1,4-diazepan-5-one inhibits the NF-κB pathway by binding to the IKKβ kinase, which is a critical component of this pathway. By inhibiting this kinase, this compound prevents the activation of NF-κB, which in turn leads to decreased cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has also been shown to have anti-inflammatory effects. This is likely due to its ability to inhibit the NF-κB pathway, which is also involved in inflammation. This compound has also been shown to have low toxicity in vitro, making it a promising candidate for further study.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-benzyl-3-ethyl-1-(quinoxalin-5-ylcarbonyl)-1,4-diazepan-5-one is its potent inhibition of the NF-κB pathway, which makes it a promising candidate for cancer treatment. However, one limitation of this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on 4-benzyl-3-ethyl-1-(quinoxalin-5-ylcarbonyl)-1,4-diazepan-5-one. One area of study could be the development of more efficient synthesis methods for this compound, which would make it more accessible for further study. Another area of study could be the development of this compound derivatives with improved potency and selectivity. Additionally, further studies could be conducted to investigate the potential use of this compound in combination with other anti-cancer agents, as well as its potential use in other diseases involving inflammation.
Synthesemethoden
The synthesis of 4-benzyl-3-ethyl-1-(quinoxalin-5-ylcarbonyl)-1,4-diazepan-5-one involves a series of chemical reactions, starting with the reaction of 2-aminobenzyl alcohol with ethyl chloroformate to form 2-ethoxycarbonylbenzylamine. This compound is then reacted with quinoxaline-2-carboxylic acid to form the quinoxaline-5-carboxamide derivative. The final step involves reacting the quinoxaline-5-carboxamide derivative with 1,2-dibromoethane to form the desired product, this compound.
Wissenschaftliche Forschungsanwendungen
4-benzyl-3-ethyl-1-(quinoxalin-5-ylcarbonyl)-1,4-diazepan-5-one has been studied for its potential use in cancer treatment, particularly in regards to its ability to inhibit the NF-κB pathway. This pathway is known to play a critical role in cancer cell growth and survival, and inhibition of this pathway has been shown to have anti-cancer effects. This compound has been shown to be a potent inhibitor of the NF-κB pathway, and has been studied in a variety of cancer cell lines, including breast cancer, prostate cancer, and glioblastoma.
Eigenschaften
IUPAC Name |
4-benzyl-3-ethyl-1-(quinoxaline-5-carbonyl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-2-18-16-26(14-11-21(28)27(18)15-17-7-4-3-5-8-17)23(29)19-9-6-10-20-22(19)25-13-12-24-20/h3-10,12-13,18H,2,11,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZWMVITRFAQGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=C4C(=CC=C3)N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B5433792.png)
![(3aS*,6aS*)-2-ethyl-5-[3-(3-hydroxyisoxazol-5-yl)propanoyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5433799.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5433806.png)
![1-(4-{5-[(tert-butylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride](/img/structure/B5433808.png)


![3-(allylthio)-6-(3-ethoxy-2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5433846.png)
![1-{[rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarboxamide hydrochloride](/img/structure/B5433851.png)
![N-(4-ethoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5433855.png)

![2,2,6,6-tetramethyl-1-[(pyridin-2-ylcarbonyl)oxy]piperidin-4-one oxime](/img/structure/B5433863.png)
![3-{5-[(3-chloro-4-hydroxyphenyl)acetyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanoic acid](/img/structure/B5433870.png)

